[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Description
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
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Biological Activity
The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N1O5 with a molecular weight of approximately 287.30 g/mol. Its structure includes a pyrrolidine ring and an isoindole derivative, which are significant in determining its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrrolidine ring.
- Introduction of the propynyl group.
- Coupling with the isoindole derivative.
Synthetic Route Overview :
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Ring Formation | Pyrrolidine |
2 | Substitution | Propargyl bromide |
3 | Coupling | Isoindole derivative |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that can modulate the activity of enzymes and receptors involved in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Binding : It can bind to receptors, influencing signal transduction pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Case Study : A derivative demonstrated significant activity against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant strains.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties through:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in xenograft models.
Neuroprotective Effects
Research indicates that compounds with similar structures may offer neuroprotective benefits by:
- Inhibiting monoamine oxidase (MAO) activity, which is relevant in neurodegenerative diseases like Parkinson's.
Research Findings
Recent studies have provided insights into the effectiveness and mechanisms of action:
Properties
IUPAC Name |
(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-8-20-9-4-5-13(20)11-24-18(23)12-6-7-14-15(10-12)17(22)19(2)16(14)21/h1,6-7,10,13H,4-5,8-9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLIOLZSTYPRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC3CCCN3CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.